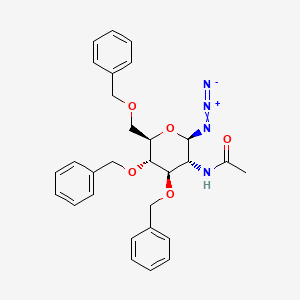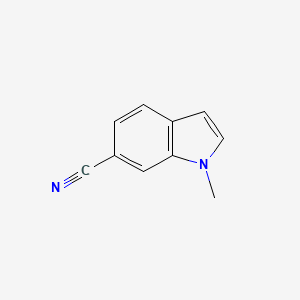![molecular formula C16H29BO2 B1339359 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-06-3](/img/structure/B1339359.png)
2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to have interesting chemical properties due to the presence of the dioxaborolane ring. While the papers provided do not directly discuss this compound, they do provide insights into the properties and reactions of related boron-containing compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related 2-amino-1,3,2-dioxaborolanes has been described, indicating that these compounds can be prepared with various substituents on the nitrogen and boron atoms . The synthesis typically involves the reaction of amines with boronic esters or acids. Although the exact synthesis of the compound is not detailed, it is reasonable to assume that similar synthetic strategies could be employed, possibly involving the reaction of a cyclohexenyl-substituted amine with a suitable boronic ester.
Molecular Structure Analysis
The molecular structure of 2-amino-1,3,2-dioxaborolanes suggests that the dioxaborolane ring is a key structural feature, with the potential for various substituents to be attached to the nitrogen and boron atoms . The presence of the dioxaborolane ring in the compound of interest implies that it may have similar structural characteristics, with the potential for intramolecular interactions and steric effects due to the bulky tert-butyl group.
Chemical Reactions Analysis
The reactivity of 2-amino-1,3,2-dioxaborolanes has been studied, showing that these compounds can undergo reactions with isocyanates to form exocyclic products . This suggests that the dioxaborolane ring can participate in chemical reactions, potentially acting as a nucleophile. The compound may also exhibit similar reactivity, potentially engaging in reactions with electrophiles due to the electron-rich nature of the boron atom.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of 2-amino-1,3,2-dioxaborolanes have been discussed . These compounds exhibit association, which could be due to hydrogen bonding or other intermolecular forces. The compound , with its bulky substituents, may have unique solubility, melting point, and boiling point characteristics compared to other dioxaborolanes. The presence of the tert-butyl group could also influence the compound's stability and reactivity.
Applications De Recherche Scientifique
Enhanced Brightness and Emission Tuning
Researchers have utilized this compound in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The study by Fischer, Baier, and Mecking (2013) details how three-coordinate complexes were used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes that when converted into amphiphilic block copolymers, form stable nanoparticles with bright fluorescence emission. These particles, with quantum yields as high as 84%, could have their emission tuned to longer wavelengths, showcasing potential in advanced optical materials and sensors (Fischer, Baier, & Mecking, 2013).
Novel Organometallic Complexes
Zheng et al. (1996) introduced a new class of 1,1-bimetallics of boron and zirconium, demonstrating the compound's role in forming complex organometallic structures with potential implications for catalysis and materials science. The research highlights the synthesis and characterization of these complexes, providing foundational knowledge for further exploration of bimetallic compounds in various chemical reactions (Zheng et al., 1996).
Palladium-Catalyzed Silaboration
Chang, Rayabarapu, Yang, and Cheng (2005) developed a highly regio- and stereoselective method for synthesizing 2-silylallylboronates from allenes using this compound, catalyzed by palladium complexes. This study not only expanded the toolkit for organic synthesis but also highlighted the compound's role in facilitating reactions that yield products with significant potential in pharmaceuticals and agrochemicals (Chang, Rayabarapu, Yang, & Cheng, 2005).
Molecular Structure Studies
The compound has also been pivotal in molecular structure elucidation studies, such as the one conducted by Coombs et al. (2006), which through rhodium-catalyzed hydroboration, provided insights into its molecular structure via X-ray diffraction. Such studies are crucial for understanding the chemical behavior and reactivity of complex molecules, thereby aiding in the design of novel compounds with desired properties (Coombs et al., 2006).
Synthesis of Ortho-modified Derivatives
Spencer et al. (2002) described the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using the compound, showcasing its versatility in creating derivatives with potential enzyme inhibitory activity. This work underscores the compound's utility in the development of novel biochemical tools and therapeutic agents (Spencer et al., 2002).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely.
Orientations Futures
This involves identifying areas where further research on the compound is needed. It could include developing new synthesis methods, finding new applications, or studying the compound’s effects on human health or the environment.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Propriétés
IUPAC Name |
2-(4-tert-butylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h10,12H,8-9,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRURWFRLWPOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573232 | |
| Record name | 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
287944-06-3 | |
| Record name | 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287944-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



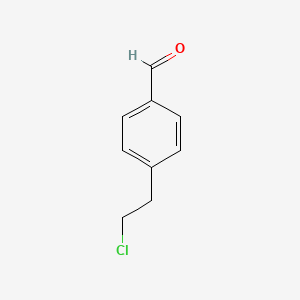
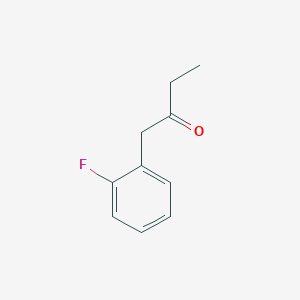
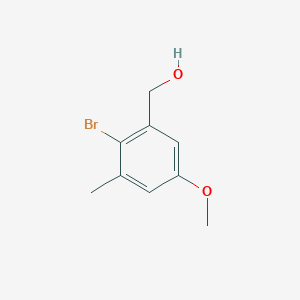
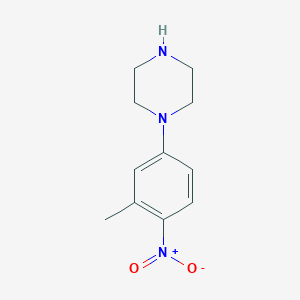
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
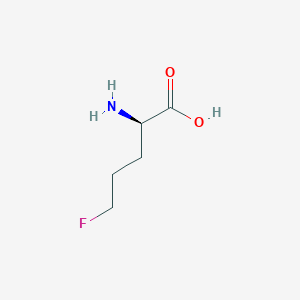



![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
